molecular formula C13H16N4O4 B1518800 Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1146290-33-6

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B1518800
CAS RN: 1146290-33-6
M. Wt: 292.29 g/mol
InChI Key: HYEDGXWPFFCPPU-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C13H16N4O4 . It has a molecular weight of 292.29 . The IUPAC name for this compound is ethyl 3-(aminocarbonyl)-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N4O4/c1-2-21-13(20)10-8(4-3-5-18)6-15-12-9(11(14)19)7-16-17(10)12/h6-7,18H,2-5H2,1H3,(H2,14,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.29 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate, and related compounds have been studied for their chemical reactivity and potential in synthesizing novel compounds. For instance, the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored for creating new pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, a process involving reactions with ammonium acetate and dimethylformamide dimethylacetal, under specific conditions leading to O-alkylation (Bruni et al., 1994). Similar studies have reported the synthesis of ethyl 2-phenyl-7-alkyl pyrazolo[1,5-a]pyrimidine-5-carboxylate and its decarboxylation products (Auzzi et al., 1979).

Pharmacological and Biological Applications

Several derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for potential pharmacological applications. For example, a study focused on the synthesis and in vitro evaluation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones for their antimicrobial properties, although no significant activity was observed in the tested compounds (Bruni et al., 1996). Another research aimed at synthesizing novel pyrazolo[1,5-a]pyrimidines to evaluate their antimicrobial activity, including the study of minimum inhibitory concentration (MIC) for the most active compounds and their RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).

Novel Compounds and Applications

The research in this area is not limited to pharmacological aspects but also includes the synthesis of novel compounds with various potential applications. For example, the development of new derivatives of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one, synthesized under both classical heating and microwave-induced conditions, was studied for their antibacterial activities (Ebrahimpour et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s possible that this compound could be used in proteomics research , but further information would be needed to confirm this and understand how it works at a molecular level.

properties

IUPAC Name

ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-2-21-13(20)10-8(4-3-5-18)6-15-12-9(11(14)19)7-16-17(10)12/h6-7,18H,2-5H2,1H3,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEDGXWPFFCPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC2=C(C=NN12)C(=O)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 2
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 3
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 4
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 5
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 6
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

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